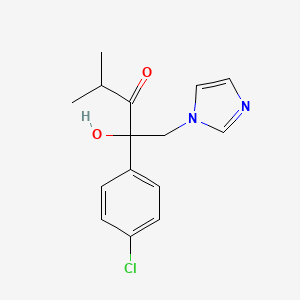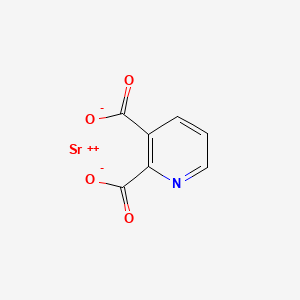
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role in membrane extraction processes, particularly in the transport of lithium and sodium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process typically requires the use of specific solvents and catalysts to achieve the desired chemical structure . The reaction conditions often include controlled pH levels, saponification degrees, and specific extractant concentrations .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves solvent extraction techniques, where the compound is synthesized and then extracted into an organic phase. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted butyrate compounds .
Scientific Research Applications
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate has a wide range of applications in scientific research. In chemistry, it is used as an extractant for lithium and sodium ions, enhancing the efficiency and selectivity of membrane extraction processes . In biology and medicine, this compound is studied for its potential role in drug delivery systems and as a component in diagnostic assays . Industrially, it is utilized in the recovery of lithium from spent lithium-ion batteries, contributing to sustainable recycling practices .
Mechanism of Action
The mechanism of action of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate involves its interaction with specific molecular targets and pathways. The compound functions through a cation exchange process, where it binds to lithium and sodium ions, facilitating their transport across membranes . This process is crucial for its applications in membrane extraction and ion recovery .
Comparison with Similar Compounds
Similar Compounds:
- 2-Ethylhexyl hydrogen [bis(2-ethylhexyl)amino]methylphosphonate
- Bis(2-ethylhexyl)amine
Uniqueness: Compared to similar compounds, sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate exhibits unique properties in terms of its selectivity and efficiency in ion transport. Its ability to enhance the selectivity for lithium ions, in particular, sets it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and efficient synthesis methods make it a valuable asset in research and industrial processes.
Properties
CAS No. |
85567-61-9 |
|---|---|
Molecular Formula |
C20H38NNaO6S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
sodium;4-[bis(2-ethylhexyl)amino]-1-hydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H39NO6S.Na/c1-5-9-11-16(7-3)14-21(15-17(8-4)12-10-6-2)19(22)13-18(20(23)24)28(25,26)27;/h16-18H,5-15H2,1-4H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI Key |
GADMEWHLDPQKAA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)


